molecular formula C21H21N3O2S B2930555 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-81-3

4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2930555
CAS RN: 396720-81-3
M. Wt: 379.48
InChI Key: QQYVOFGYMMJDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential as a therapeutic agent, and its mechanism of action and physiological effects are being studied in detail.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown that thiophene derivatives, closely related to 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, are synthesized for their utility in creating a diverse array of heterocyclic compounds. These compounds are investigated for various applications, including their reactivity towards different nitrogen nucleophiles to yield pyrazole, isoxazole, and other heterocyclic derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Mohareb et al., 2004).

Antiviral Activity

A study focusing on benzamide-based 5-aminopyrazoles, structurally akin to this compound, highlighted their synthesis and revealed remarkable antiviral activities against the avian influenza virus. These compounds, including their pyrazolo[1,5-a]pyrimidine derivatives, showed significant viral reduction, underscoring their potential as antiviral agents (Hebishy et al., 2020).

Antitumor Agents

Another facet of research involving related compounds explored their synthesis for potential antitumor activity. An efficient method led to the development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in mouse tumor model cancer cell lines, indicating their promise as antitumor agents (Nassar et al., 2015).

Glucokinase Activators

In the realm of diabetes research, compounds resembling this compound were synthesized as potential glucokinase activators (GKAs). These novel heteroaryl-containing benzamide derivatives were identified to significantly enhance glucokinase activity, presenting a new therapeutic avenue for the treatment of type 2 diabetes mellitus (Park et al., 2014).

Synthesis of Fluorescent Dyes

Research into N-ethoxycarbonylpyrene and perylene thioamides, closely related to the chemical structure of interest, explored their use as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These compounds exhibited a broad range of fluorescence and were proposed for various applications, including as fluorescent dyes, highlighting their versatility and utility in materials science (Witalewska et al., 2019).

properties

IUPAC Name

4-ethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-26-17-10-6-15(7-11-17)21(25)22-20-18-12-27-13-19(18)23-24(20)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYVOFGYMMJDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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